Tribenzyl(fluoro)silane
Description
Structure
3D Structure
Properties
CAS No. |
429-76-5 |
|---|---|
Molecular Formula |
C21H21FSi |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
tribenzyl(fluoro)silane |
InChI |
InChI=1S/C21H21FSi/c22-23(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 |
InChI Key |
CBPRJNQRBNWWLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tribenzyl Fluoro Silane and Analogous Organofluorosilanes
Strategies for Silicon-Fluorine Bond Formation
The creation of the Si-F bond is a cornerstone in the synthesis of fluorosilanes. Several reliable methods have been developed, each with distinct advantages depending on the nature of the organosilicon precursor and the desired reactivity.
Direct Fluorination of Organosilicon Precursors
Direct fluorination involves the reaction of an organosilicon compound, typically containing a Si-H or Si-C bond, with a fluorine source. While elemental fluorine is highly reactive and often leads to complex product mixtures, more controlled fluorinating agents are preferred. For instance, the reaction of oligosilazanes with fluorinated alcohols like 2,2,2-trifluoroethanol, catalyzed by tetra-n-butylammonium fluoride (B91410) (TBAF), provides a pathway to fluorine-modified polysilazanes. rsc.org This method leverages the activation of Si-H bonds for the introduction of fluorine. rsc.org Another approach involves the direct fluorination of diketones followed by cyclization with hydrazine (B178648) to produce 4-fluoropyrazole systems in a continuous flow process, showcasing a method where C-F bond formation precedes the introduction of other functionalities. tib.eu
Halogen Exchange Reactions from Halosilanes (e.g., Tribenzyl(chloro)silane as an Intermediate)
Halogen exchange, often referred to as the Finkelstein or Swarts reaction in organic chemistry, is a widely employed and effective method for synthesizing organofluorosilanes from their corresponding chlorosilane or bromosilane (B8379080) precursors. wikipedia.orgorganicmystery.com This nucleophilic substitution reaction involves treating an organohalosilane with a fluoride salt. wikipedia.org
For the synthesis of tribenzyl(fluoro)silane, a common route would involve the initial preparation of tribenzyl(chloro)silane. This intermediate can then undergo a halogen exchange reaction with a suitable fluoride source. organicmystery.com Common inorganic fluorides used for this purpose include potassium fluoride (KF), cesium fluoride (CsF), and antimony trifluoride (SbF3). organicmystery.comnumberanalytics.com The choice of fluoride source and solvent is crucial for driving the reaction to completion, often by exploiting the differential solubility of the resulting metal halide salt. wikipedia.org For example, using sodium iodide in acetone (B3395972) is effective for synthesizing iodoalkanes because the resulting sodium chloride or bromide precipitates. wikipedia.org A similar principle applies to fluorination reactions, where polar aprotic solvents like acetonitrile (B52724) or dimethylformamide can be employed. wikipedia.orgacsgcipr.org
The reactivity of the starting halosilane is a key factor. The Si-Cl bond is readily cleaved and replaced by a fluoride ion. wikipedia.org The general applicability of this method makes it a cornerstone for accessing a wide variety of organofluorosilanes.
Reaction with Fluoride Sources
A variety of fluoride sources are available for the synthesis of organofluorosilanes, each with its own reactivity profile and applications. numberanalytics.com These can be broadly categorized as inorganic and organic fluoride sources. numberanalytics.com
Inorganic Fluoride Sources:
Alkali Metal Fluorides (KF, CsF): Potassium fluoride (KF) and cesium fluoride (CsF) are common reagents for nucleophilic fluorination. numberanalytics.com CsF is generally more reactive than KF. numberanalytics.com These salts are often used in combination with phase-transfer catalysts, such as crown ethers, to enhance their solubility and reactivity in organic solvents. numberanalytics.com
Hydrogen Fluoride (HF) and its Complexes: Hydrogen fluoride and its amine complexes, such as triethylamine (B128534) trihydrofluoride (Et3N·3HF), are potent fluorinating agents. numberanalytics.comsustech.edu.cn However, their high corrosivity (B1173158) and toxicity necessitate specialized handling procedures. tcichemicals.com
Organic and Other Fluoride Sources:
Tetraalkylammonium Fluorides: Tetrabutylammonium (B224687) fluoride (TBAF) is a highly soluble and reactive fluoride source in organic solvents. acsgcipr.org It is effective for the fluorination of a range of substrates, including silyl (B83357) chlorides. acsgcipr.orgnih.gov
1,3-diarylimidazolium-based fluoride reagents: These reagents have been developed to address challenges such as limited solubility and hygroscopicity associated with other fluoride sources. nih.gov
The choice of fluoride source can significantly influence the outcome of the reaction. For instance, studies have shown that appending potassium-chelating groups to organosilane substrates can enhance the rate of fluorination with potassium fluoride, even in the absence of a phase-transfer catalyst. nih.gov
Construction of Benzyl-Silicon Bonds
The formation of the benzyl-silicon bond is the initial step in synthesizing the tribenzylsilane (B167443) framework. This can be achieved through several synthetic strategies, primarily involving the reaction of a silicon electrophile with a benzyl (B1604629) nucleophile or vice versa.
Coupling Reactions Utilizing Benzyl Organometallic Reagents
A traditional and robust method for forming C(sp³)–Si bonds involves the use of organometallic reagents. nsf.gov The reaction of a benzyl organometallic species, such as a benzyl Grignard reagent (BnMgCl) or benzyllithium (B8763671) (BnLi), with a suitable silicon halide (e.g., SiCl₄, PhSiCl₃) is a common approach. nsf.govacs.org However, these strongly basic and highly reactive reagents can suffer from low functional group tolerance and may lead to low yields, particularly when synthesizing sterically hindered organosilanes. nsf.gov
An alternative strategy involves reversing the polarity of the reactants, where a silyl anion reacts with a benzyl electrophile. For example, the reaction of phenylsilyllithium with a benzyl bromide has been shown to form the desired C-Si bond. nsf.gov More recently, a Barbier-type coupling of benzylic halides and arylhalosilanes with sonication has been developed as a high-yielding and general method to access bulky and functionalized benzylic silanes. nsf.gov This method demonstrates good tolerance for both electron-rich and electron-poor substituents on the benzyl halide. nsf.gov Furthermore, a base-promoted deborylative silylation of benzylic organoboronates with chlorosilanes offers a transition-metal-free pathway to benzyl silanes. nih.gov
| Reagent 1 | Reagent 2 | Catalyst/Conditions | Product | Yield | Reference |
| Benzyl bromide | Phenylchlorosilane | Sonication | Benzyl(phenyl)silane | 67% | nsf.gov |
| 4-Fluorobenzyl bromide | Phenylchlorosilane | Sonication | 4-Fluorobenzyl(phenyl)silane | 58% | nsf.gov |
| 4-Methoxybenzyl bromide | Phenylchlorosilane | Sonication | 4-Methoxybenzyl(phenyl)silane | 67% | nsf.gov |
| Secondary benzyl bromide | Phenylchlorosilane | Sonication | Secondary benzylsilane | 78% | nsf.gov |
| Benzylboronate esters | Chlorosilanes | KOtBu | Benzyl silanes | N/A | nih.gov |
Catalytic Silylation of Benzyl Electrophiles
Catalytic methods for the formation of benzyl-silicon bonds are of increasing interest due to their potential for improved efficiency and atom economy. These methods often involve the use of transition metal catalysts to facilitate the coupling of a silicon-containing reagent with a benzyl electrophile. organic-chemistry.org
Recent advancements include the copper-catalyzed silylation of unactivated C-O electrophiles derived from benzyl alcohols, providing a direct route to silylated compounds under mild conditions. organic-chemistry.org Another innovative approach is the organopotassium-catalyzed silylation of benzylic C(sp³)–H bonds. researchgate.netnih.gov This transition-metal-free method utilizes stable silyldiazenes as the silicon source and demonstrates high activity and selectivity for the preparation of various benzylsilanes. researchgate.netnih.gov
Asymmetric Synthesis and Enantioselective Approaches to Chiral Organofluorosilanes
The generation of chiral organofluorosilanes, which possess a stereogenic silicon center, is a sophisticated area of synthetic chemistry. The development of enantioselective methods is crucial for applications in stereospecific synthesis and materials science. General strategies for asymmetric synthesis, such as using chiral catalysts, chiral auxiliaries, or chiral reagents, are adaptable to organosilane chemistry. nih.govyoutube.comrsc.org
One primary approach involves the use of a chiral auxiliary. This method relies on reacting a prochiral silane (B1218182) with a chiral, enantiomerically pure reagent to form diastereomers, which can then be separated. For instance, prochiral difluorosilanes can react with optically active amines to form diastereomeric (amino)fluorosilanes. researchgate.net These diastereomers often exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. researchgate.net Subsequent cleavage of the chiral auxiliary from the separated diastereomers yields the desired enantiomerically enriched or pure chiral fluorosilane.
Another powerful strategy is the use of chiral catalysts. In this approach, a small amount of a chiral catalyst directs the reaction of an achiral substrate to produce a chiral product with high enantioselectivity. youtube.com For example, the enantioselective reduction of ketoimines to amines has been successfully achieved using trichlorosilane (B8805176) in the presence of chiral Lewis basic amides derived from picolinic acid and enantiopure diamines. nih.gov This demonstrates the potential for catalytic enantioselective hydrosilylation, a fundamental reaction in organosilicon chemistry. While not directly producing a fluorosilane, the resulting chiral silane can be a precursor to one. The development of novel chiral ligands, such as those featuring a silanol (B1196071) coordinating group within a peptide-like scaffold, has also shown promise in controlling stereoselectivity in metal-catalyzed reactions involving silicon compounds. chemrxiv.org
Key Research Findings in Asymmetric Synthesis of Chiral Organosilanes:
| Method | Description | Key Findings | Reference |
| Chiral Auxiliary | Reaction of a prochiral difluorosilane (B1194483) with an optically active amine to form separable diastereomeric (amino)fluorosilanes. | Diastereomers can be isolated with 100% diastereomeric purity via fractional crystallization due to differences in solubility. | researchgate.net |
| Catalytic Reduction | Enantioselective reduction of N-phenyl benzophenone (B1666685) imine using trichlorosilane. | Catalyzed by chiral Lewis basic amides, achieving up to 99% chemical yield and up to 83% enantiomeric excess (ee). | nih.gov |
| Chiral Ligands | Use of novel chiral aminoamide-silanol ligands in copper-catalyzed N-H insertion reactions. | Achieved high enantioselectivity (e.g., 91:9 er) for the synthesis of unnatural amino acid derivatives. | chemrxiv.org |
These enantioselective strategies are pivotal for accessing stereochemically defined organofluorosilanes, opening avenues for their use as chiral building blocks in advanced materials and asymmetric synthesis.
Green Chemistry Principles and Sustainable Synthetic Routes in Fluorosilane Production
The chemical industry is increasingly adopting green chemistry principles to develop more environmentally benign and sustainable manufacturing processes. youtube.com This shift is evident in the synthesis of organosilanes, where new methods aim to be more atom-economical, use less hazardous materials, and reduce energy consumption. nih.govsci-hub.se
A key aspect of green synthesis is the use of earth-abundant and less toxic catalysts. For example, an efficient cobalt-based catalytic system has been developed for the synthesis of alkoxysilanes, which can be precursors to fluorosilanes. nih.gov This system operates under mild conditions and is coupled with the production of hydrogen gas, a valuable byproduct, embodying the principles of a circular economy. nih.gov Similarly, catalytic amounts of potassium tert-butoxide (t-BuOK), an earth-abundant metal compound, have been shown to facilitate the rapid and atom-economic reaction of organolithium compounds with hydrosilanes in a continuous flow system, avoiding the need for transition-metal catalysts. sci-hub.se
Solvent-free and organocatalytic approaches represent another significant advancement in sustainable synthesis. A methodology for producing silatranes, which are structurally related to some fluorosilane precursors, has been developed using the organocatalyst 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under solvent-free conditions. acs.org This process fulfills most green chemistry criteria and includes a proposed scheme for catalyst and solvent recycling for industrial-scale production. acs.org
The use of continuous flow technology is also a cornerstone of modern green synthesis. sci-hub.se Flow microreactors offer enhanced safety, precise reaction control, and the potential for efficient scale-up. The functionalization of hydrosilanes has been successfully demonstrated on a gram-scale in a flow system, achieving high yields in very short reaction times (less than one minute). sci-hub.se
Examples of Sustainable Synthetic Approaches for Organosilanes:
| Principle | Methodology | Advantages | Reference |
| Atom Economy | t-BuOK-catalyzed functionalization of hydrosilanes in a flow system. | Avoids transition-metal catalysts, rapid reaction times, high atom economy, scalable. | sci-hub.se |
| Renewable Feedstocks/Byproduct Valorization | Co-catalyzed hydroalkoxysilylation of alkenes. | Uses an earth-abundant metal catalyst, mild conditions, co-produces valuable hydrogen gas. | nih.gov |
| Solvent-Free Synthesis | DBU-catalyzed synthesis of silatranes from organotrialkoxysilanes and triethanolamine. | Eliminates bulk solvent use, allows for catalyst recycling, high yields. | acs.org |
These sustainable routes are critical for reducing the environmental footprint of fluorosilane production, making them more viable for widespread industrial use. researchgate.net
Process Optimization and Scale-Up Considerations for Industrial and Academic Applications
Transitioning a synthetic route from laboratory discovery to industrial production requires rigorous process optimization and scale-up. The global market for fluorosilanes is expanding, driven by demand in high-performance sectors like electronics, automotive, and construction, which underscores the need for efficient large-scale manufacturing. dakenchem.comdataintelo.com
Process optimization involves systematically adjusting reaction parameters to maximize yield, purity, and efficiency while minimizing costs and waste. Key variables include temperature, pressure, reactant concentrations, and catalyst loading. youtube.com For organosilane synthesis, finding the optimal conditions is crucial to obtain pure products with high yields and avoid difficult purification steps. mdpi.com For instance, in the functionalization of silica (B1680970) nanoparticles with silane agents, process optimization led to a significant reduction in the amount of silane required without compromising the product's hydrophobic properties. researchgate.net
Computational process optimization is a powerful tool used in modern chemical engineering. Software packages can model complex reaction systems and identify optimal operating conditions for variables like energy consumption and profit, which would be time-consuming to determine experimentally. youtube.com
Scale-up, the process of increasing the batch size, presents numerous challenges. What works on a milligram scale in a lab may not be feasible or safe on a kilogram or ton scale in a plant. Heat transfer, mass transfer, and mixing become critical issues. Continuous flow reactors are often advantageous for scale-up as they offer better control over these parameters compared to traditional batch reactors, leading to safer and more consistent production. sci-hub.se The successful gram-scale synthesis of a functionalized organosilane in a flow microreactor in just ten minutes highlights the potential of this technology for academic and industrial applications. sci-hub.se
Furthermore, considerations for industrial production extend to the entire process lifecycle, including the handling of raw materials, purification of the final product, and waste management. For organoalkoxysilanes, which can be sensitive to self-condensation, storage conditions such as low temperatures and the use of ethanolic solutions are important considerations. mdpi.com The development of simple and efficient purification techniques, such as the casting solution method used for preparing PVC films with organosilane additives, is also a vital part of process development. mdpi.com
Mechanistic Investigations of Tribenzyl Fluoro Silane Reactivity and Transformation
Reactivity of the Silicon-Fluorine Bond in Tribenzyl(fluoro)silane
The silicon-fluorine (Si-F) bond is the strongest single bond to silicon, yet its reactivity is rich and tunable. In this compound, this bond's behavior is central to the molecule's chemical transformations, which can be initiated through several activation modes.
The silicon atom in this compound is electrophilic and susceptible to attack by nucleophiles. This process typically leads to the formation of a pentacoordinate intermediate, which can then undergo further reaction. Fluoride (B91410) ions are particularly effective nucleophiles for activating silicon compounds. researchgate.net The interaction of a nucleophile with the silicon center can lead to the cleavage of the Si-F bond or displacement of other ligands.
The mechanism of nucleophilic attack at silicon often proceeds via an SN2-type mechanism, where the nucleophile attacks the silicon atom, leading to a trigonal bipyramidal transition state or intermediate. mdpi.com In the case of this compound, a nucleophile (Nu-) would attack the silicon atom, forming a pentacoordinate species, [Bn3SiF(Nu)]-. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. If the nucleophile is a stronger Lewis base than the fluoride ion, it can displace the fluoride, leading to a substitution product.
Recent studies have explored the use of fluoride ions to mediate various organic transformations involving organosilanes. researchgate.net For instance, the addition of a fluoride ion to a β-silylalkenal can induce a phenyl migration, a process that proceeds through a pentacoordinate silicon intermediate. researchgate.net While not directly involving this compound, these studies highlight the general principle of fluoride-induced activation of the silicon center.
Table 1: Proposed Mechanism of Nucleophilic Activation of this compound
| Step | Description | Intermediate/Transition State |
| 1. Nucleophilic Attack | A nucleophile (Nu-) attacks the electrophilic silicon atom. | Pentacoordinate silicon intermediate: [Bn3SiF(Nu)]- |
| 2. Ligand Exchange/Cleavage | The intermediate can undergo ligand exchange, cleaving the Si-F bond or another Si-C bond, depending on the relative bond strengths and the stability of the leaving group. | Products of substitution or cleavage. |
While nucleophilic activation at the silicon center is more common, the fluorine atom in the Si-F bond can also be activated by strong electrophiles. This mode of reactivity is less explored for organofluorosilanes but represents a potential pathway for unique transformations. Electrophilic activation would involve an interaction with a Lewis acid or another electrophilic species that withdraws electron density from the fluorine atom, thereby weakening the Si-F bond and making the silicon atom even more electrophilic.
Research into the fluorination of silyl (B83357) ethers using reagents like Olah's reagent (a mixture of pyridine (B92270) and hydrogen fluoride) demonstrates the possibility of activating a silicon-bound group to facilitate fluorination. nih.gov In the context of this compound, an external electrophile could potentially coordinate to the fluorine atom, facilitating its abstraction as a fluoride ion and generating a transient silylium (B1239981) cation [Bn3Si]+. The high reactivity of such silylium cations would lead to rapid subsequent reactions.
The strong affinity of silicon for fluoride has led to the development of organosilane-based systems for fluoride anion recognition and sensing. bohrium.comrsc.org While this compound itself is a product of fluorination, the principles underlying fluoride recognition are relevant to understanding its reactivity. The interaction between a Lewis acidic silicon center and a fluoride anion is a key step in many reactions.
The design of fluoride sensors often involves creating a system where fluoride binding to a Lewis acidic center, such as a borane (B79455) or a silicon species, triggers a detectable signal like a color change or fluorescence. nsf.govnih.gov The strength of this interaction is influenced by the substituents on the Lewis acidic center and the solvent. researchgate.net In the context of this compound, the reverse reaction—the release of a fluoride ion—would be governed by similar principles of coordination chemistry. The ability of the silicon center to bind fluoride is in competition with other nucleophiles present in the reaction medium.
Influence of Benzyl (B1604629) Ligands on Silicon Reactivity
The three benzyl ligands attached to the silicon atom in this compound are not merely spectators. They exert significant steric and electronic effects that modulate the reactivity of the silicon center and the Si-F bond.
The bulky benzyl groups provide considerable steric shielding to the central silicon atom. This steric hindrance can significantly slow down the rate of nucleophilic attack at the silicon center compared to less substituted silanes like trimethyl(fluoro)silane. nih.gov The approach of a nucleophile is impeded by the spatial volume occupied by the benzyl ligands, raising the activation energy of the reaction.
This steric bulk can also influence the selectivity of reactions. For example, in reactions where multiple pathways are possible, the sterically most accessible route will be favored. The presence of bulky substituents on silicon is a known strategy to enhance the stability of organosilane compounds towards hydrolysis and other nucleophilic attacks. nih.gov
Table 2: Comparison of Steric Effects of Different Silyl Groups
| Silyl Group | Substituents | Relative Steric Hindrance | Expected Reactivity towards Nucleophiles |
| Trimethylsilyl | Three Methyl groups | Low | High |
| Triethylsilyl | Three Ethyl groups | Moderate | Medium |
| Tribenzylsilyl | Three Benzyl groups | High | Low |
| Tri(isopropyl)silyl | Three Isopropyl groups | Very High | Very Low |
| tert-Butyldimethylsilyl | One tert-Butyl, Two Methyl groups | High | Low |
This table provides a qualitative comparison based on the size of the alkyl/aryl groups.
The benzyl groups also exert electronic effects that can influence the reactivity of the silicon center. The phenyl rings of the benzyl groups can participate in stabilizing charged intermediates or transition states through resonance or inductive effects.
A key electronic phenomenon in organosilicon chemistry is the β-silicon effect, where a silicon atom stabilizes a positive charge on a carbon atom two bonds away (the β-position). wikipedia.orgresearchgate.netscispace.com This stabilization occurs through hyperconjugation, involving the overlap of the C-Si σ-bonding orbital with the empty p-orbital of the carbocation. wikipedia.orgnih.gov While this effect is most pronounced in reactions involving carbocation formation at the β-position of a silyl group, the underlying principles of sigma-donation from Si-C bonds can also influence the stability of transition states in other reactions. researchgate.net
Conversely, the α-silicon effect describes the destabilization of a positive charge on the carbon atom directly attached to the silicon (the α-position). wikipedia.org The electropositive nature of silicon relative to carbon leads to a polarization of the Si-C bond with a partial positive charge on silicon and a partial negative charge on the α-carbon. This makes the formation of a carbocation at the α-position electronically unfavorable. wikipedia.org These electronic effects, originating from the silicon-carbon bonds of the benzyl ligands, play a crucial role in directing the course and influencing the rate of reactions involving this compound.
Catalytic Modulations of this compound Reactivity
The reactivity of this compound and related silanes can be significantly modulated by Lewis acid catalysis. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a prominent example of a powerful Lewis acid catalyst that can activate silanes for various transformations. nih.govmdpi.comresearchgate.net
In the context of hydrosilylation, B(C₆F₅)₃ activates the Si-H bond of a hydrosilane, increasing its hydridic character. nih.govmdpi.com This activation is believed to proceed through the formation of a borane-silane complex, which has been spectroscopically observed in some cases. jyu.fi This complexation renders the silicon atom more electrophilic and facilitates hydride transfer. rsc.org This catalytic system is effective for the reduction of a variety of functional groups, including aldehydes, ketones, and esters. nih.gov
Lewis acidic silanes, such as those with highly electron-withdrawing ligands, can themselves act as catalysts. For example, bis(perfluorocatecholato)silane has been shown to catalyze hydrosilation and silylcyanation of aldehydes. osti.gov The extreme Lewis acidity of some fluorinated silanes allows them to catalyze challenging reactions like the deoxygenation of ketones, aldehydes, and amides. nih.gov While this compound is not as strongly Lewis acidic as these specialized examples, the principle of Lewis acid activation of the silicon center remains relevant.
Table 4: Examples of Borane-Catalyzed Reactions Involving Silanes
| Reaction Type | Catalyst | Silane (B1218182) | Substrate | Key Finding | References |
| Hydrosilylation | B(C₆F₅)₃ | Et₃SiH | Aldehydes, Ketones | Efficient reduction to silyl ethers. | mdpi.com |
| Hydrosilylation | B(C₆F₅)₃ | PhMe₂SiH | Aliphatic Olefins | High yields of hydrosilylated products. | mdpi.com |
| Reduction | B(C₆F₅)₃ | PhSiH₃ | Thioamides | Selective desulfurization to amines. | researchgate.net |
| Reduction of Diketones | B(C₆F₅)₃ | Various Silanes | α-Diketones | Silane-controlled diastereoselectivity in the formation of silyl-protected diols. | nih.gov |
| Hydrosilylation | B(C₆F₅)₃ | Et₃SiH | Alkenes | Catalyst is more active than B(C₆F₅)₃, presumably due to more favorable borane-silane adduct formation. | jyu.fi |
Transition metals, particularly nickel and platinum, are effective catalysts for transformations involving C-Si and Si-X (where X is a heteroatom) bonds in organosilanes like this compound. These catalysts can facilitate a variety of reactions, including cross-coupling, hydrosilylation, and C-H activation. nih.govsioc-journal.cndntb.gov.uaresearchgate.netnih.govresearchgate.net
Nickel catalysts are widely used for the formation of C-Si bonds. dntb.gov.ua For example, nickel-catalyzed cross-electrophile coupling of vinyl chlorosilanes with aryl electrophiles provides access to vinylsilanes. rsc.org Nickel catalysis has also been employed in the regiodivergent hydrosilylation of fluoroalkyl-substituted styrenes, demonstrating control over the regioselectivity of the C-Si bond formation. researchgate.netnih.gov
Platinum catalysts are renowned for their high activity in hydrosilylation reactions. youtube.comgoogle.com Platinum complexes can catalyze the addition of hydrosilanes to a wide range of unsaturated substrates. najah.edunajah.edu Supported platinum catalysts have been developed that show good activity and can be recovered and reused. najah.edunajah.edu The mechanism of platinum-catalyzed hydrosilylation often involves the formation of a platinum-silyl intermediate.
Both nickel and platinum can also catalyze the cleavage of C-Si bonds, particularly in strained systems like silacyclobutanes, leading to the formation of various organosilicon compounds. sioc-journal.cn Furthermore, transition metal-catalyzed C-H activation provides a direct route to functionalize C-H bonds with silyl groups, offering a more atom-economical approach to organosilane synthesis. nih.govresearchgate.net
Table 5: Transition Metal-Catalyzed Reactions Involving Organosilanes
| Metal Catalyst | Reaction Type | Substrates | Product Type | Key Feature | References |
| Nickel | Reductive Cross-Coupling | Vinyl Chlorosilanes, Chiral Biaryl Electrophiles | Atropisomeric Biaryl Organosilanes | Stereospecific synthesis of axially chiral vinylsilanes. | rsc.org |
| Nickel | Hydrosilylation | α-(Fluoroalkyl)styrenes, Silanes | Fluoroalkyl-substituted Silanes | Ligand-controlled regiodivergent synthesis. | researchgate.netnih.gov |
| Platinum | Hydrosilylation | Alkenes, Hydrosilanes | Alkylsilanes | High catalytic activity. | youtube.comgoogle.com |
| Platinum | Dehydrogenative Si-O Coupling | Dihydrosilanes, Alcohols/Silanols | Alkoxysilanes/Siloxanes | Excellent stereocontrol. | organic-chemistry.org |
| Rhodium | Hydrosilylation | Allyl Chloride, Trichlorosilane (B8805176) | Trichloro(3-chloropropyl)silane | High selectivity and efficiency compared to Pt catalysts. | nih.gov |
Organocatalytic and Metal-Free Activation Strategies
The activation of the silicon-fluorine (Si-F) bond in this compound under metal-free conditions represents a significant area of interest in organosilicon chemistry, driven by the pursuit of greener and more sustainable synthetic methodologies. These strategies primarily revolve around the use of organocatalysts or anionic activators to enhance the reactivity of the fluorosilane, thereby enabling its participation in a variety of chemical transformations. The core principle behind these approaches is the activation of the otherwise robust Si-F bond, facilitating the generation of reactive silyl species or the transfer of the benzyl group.
A key strategy in the metal-free activation of this compound involves the use of Lewis bases . These electron-pair donors can interact with the silicon center, which possesses Lewis acidic character. This interaction leads to the formation of a hypervalent silicon species, often a pentacoordinate silicate (B1173343). In this higher-coordinate state, the bonds to the silicon atom, including the Si-F and Si-C bonds, become more labile. The increased electron density at the silicon center enhances its nucleophilicity and facilitates the cleavage of the Si-C bond, allowing for the transfer of a benzyl group to an electrophile. Common Lewis bases employed for such activations include fluoride ions (often from sources like tetra-n-butylammonium fluoride, TBAF), alkoxides, and neutral nitrogen or phosphorus-based compounds.
Another significant metal-free approach is through anionic activation . This method is conceptually similar to Lewis base catalysis but specifically utilizes anionic species to form a reactive adduct with the fluorosilane. The fluoride anion (F⁻) is a particularly effective activator due to the high affinity of silicon for fluorine, leading to the formation of a stable fluorosilicate. This process can generate a transient "ate" complex, [R₃SiF₂]⁻, which can then act as a potent nucleophilic benzylating agent. The reactivity and selectivity of these transformations can be tuned by the choice of the counter-ion of the fluoride source and the reaction solvent.
Furthermore, the concept of Frustrated Lewis Pairs (FLPs) offers a promising metal-free activation pathway. An FLP system consists of a bulky Lewis acid and a bulky Lewis base that are sterically hindered from forming a classical adduct. This unquenched reactivity allows the FLP to interact with and activate small molecules, including the Si-F bond of fluorosilanes. While specific studies on this compound with FLPs are not extensively documented, the general principle suggests a potential pathway for its activation, leading to silylium-like species or other reactive intermediates capable of further reaction.
The development of these organocatalytic and metal-free strategies is crucial for expanding the synthetic utility of this compound, offering milder and more selective alternatives to traditional metal-catalyzed reactions. Research in this area continues to focus on discovering new catalysts and activators, as well as elucidating the precise mechanistic pathways of these transformations to enable more complex molecular architectures.
Advanced Spectroscopic and Computational Characterization of Tribenzyl Fluoro Silane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the intricate structural and dynamic properties of Tribenzyl(fluoro)silane. Through the analysis of various NMR-active nuclei, a wealth of information regarding the electronic environment, connectivity, and spatial arrangement of atoms within the molecule can be obtained.
¹⁹F NMR Spectroscopy: Elucidating Fluorine Environments and Interactions
Furthermore, spin-spin coupling interactions between the ¹⁹F nucleus and other NMR-active nuclei, most notably ²⁹Si and ¹H, would provide valuable structural information. The magnitude of the one-bond silicon-fluorine coupling constant (¹J(Si-F)) is directly related to the s-character of the Si-F bond and can offer insights into the hybridization at the silicon center. Similarly, coupling to the protons of the benzyl (B1604629) groups (nJ(H-F)) would confirm the through-bond connectivity and help in assigning proton resonances.
²⁹Si NMR Spectroscopy: Probing Silicon Coordination and Bonding Character
²⁹Si NMR spectroscopy offers a direct window into the local environment of the central silicon atom in this compound. The chemical shift of the ²⁹Si nucleus is sensitive to the nature and number of substituents attached to it. For a fluorosilane, the resonance is expected to be influenced by the high electronegativity of the fluorine atom, typically resulting in a shift to a higher frequency (less shielded) compared to the corresponding hydrosilane.
The coordination number of the silicon atom can also be inferred from the ²⁹Si chemical shift. In the case of this compound, a tetracoordinate silicon center is expected, which would correspond to a characteristic chemical shift range for this geometry. Any significant deviation from this range could suggest the presence of intermolecular interactions or coordination with solvent molecules. The coupling between ²⁹Si and the directly attached ¹⁹F nucleus would manifest as a doublet in the ²⁹Si spectrum, with the coupling constant providing further confirmation of the Si-F bond.
Multinuclear and Correlational NMR Techniques (e.g., ¹H-¹⁹F Coupling, HMBC, COSY)
To gain a comprehensive understanding of the molecular structure, a suite of multinuclear and correlational NMR experiments would be employed.
¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by signals corresponding to the methylene protons of the benzyl groups and the aromatic protons of the phenyl rings. The integration of these signals would confirm the ratio of these protons in the molecule. Coupling between the methylene protons and the ¹⁹F nucleus, if observable, would provide further structural constraints.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal distinct resonances for the methylene carbons and the various aromatic carbons of the benzyl groups. The chemical shifts of these carbons would be influenced by their proximity to the silicon and fluorine atoms.
Correlational Spectroscopy (COSY, HMBC): Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in establishing the connectivity within the benzyl groups and between the benzyl groups and the silicon atom. For instance, an HMBC experiment could show correlations between the methylene protons and the silicon-bearing carbon, as well as correlations between the protons and the fluorine nucleus, providing unambiguous evidence for the molecular framework.
| NMR Technique | Information Gained |
| ¹⁹F NMR | Electronic environment of the fluorine atom, Si-F bond character |
| ²⁹Si NMR | Silicon coordination environment, nature of substituents |
| ¹H NMR | Presence and ratio of benzyl protons |
| ¹³C NMR | Carbon framework of the benzyl groups |
| COSY | ¹H-¹H correlations within the benzyl groups |
| HMBC | Long-range ¹H-¹³C and ¹H-¹⁹F correlations, connectivity |
X-ray Diffraction Analysis: Single-Crystal Structures and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique would provide accurate measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of its molecular geometry.
Key structural parameters that would be determined include:
The Si-F, Si-C, and C-C bond lengths.
The F-Si-C, C-Si-C, and Si-C-C bond angles.
The conformation of the benzyl groups relative to the silicon center.
Vibrational Spectroscopy (Infrared and Raman): Assignment of Characteristic Vibrations
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of a molecule. The vibrational spectrum of this compound would exhibit a series of characteristic bands corresponding to the stretching and bending motions of its various functional groups.
Key vibrational modes that would be identified and assigned include:
Si-F stretching: A strong absorption band in the IR spectrum, typically in the region of 800-1000 cm⁻¹, is characteristic of the Si-F bond.
Si-C stretching: Vibrations associated with the silicon-carbon bonds would also be present.
Benzyl group vibrations: The spectra would be rich with bands arising from the C-H stretching (aromatic and aliphatic), C=C stretching of the phenyl rings, and various in-plane and out-of-plane bending modes of the benzyl groups.
By comparing the experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed and accurate assignment of the observed vibrational bands can be achieved, providing a vibrational fingerprint of the molecule.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| Aromatic C=C Stretch | 1600-1450 |
| Si-F Stretch | 800-1000 |
High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an essential technique for confirming the molecular formula of this compound and for studying its fragmentation pathways upon ionization. By providing a highly accurate mass measurement of the molecular ion, HRMS can unequivocally determine the elemental composition.
In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. The fragmentation pattern would likely involve the loss of benzyl radicals (•CH₂Ph) or a fluorine atom. The analysis of these fragment ions can provide valuable information about the relative strengths of the bonds within the molecule and confirm the proposed structure. Common ionization techniques such as electron ionization (EI) or electrospray ionization (ESI) could be employed to generate the gas-phase ions for analysis.
Computational Chemistry and Theoretical Modeling of this compound
Computational chemistry serves as a powerful tool for elucidating the intricate properties of molecules like this compound at an atomic level. Through theoretical modeling, it is possible to predict and analyze its electronic structure, stability, conformational dynamics, and the subtle stereoelectronic forces that govern its geometry. These computational approaches provide insights that are complementary to experimental data, offering a deeper understanding of the molecule's behavior.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ekb.eg It is based on the Hohenberg-Kohn theorems, which state that the energy of the system is a functional of the electron density. ekb.eg DFT calculations, often using hybrid functionals like B3LYP, allow for the determination of various molecular properties with a favorable balance between accuracy and computational cost. nih.gov
For this compound, DFT can be employed to model its electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A larger gap generally implies higher stability.
Furthermore, DFT is instrumental in evaluating the thermodynamic stability of different isomers or the entire molecule through vibrational frequency analysis. researchgate.net The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface. researchgate.net DFT is also applied to map out reaction pathways and calculate the activation energies for potential chemical transformations, providing crucial data on reaction energetics. researchgate.net
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Note: The following data are representative values for illustrative purposes based on typical DFT calculations for similar organosilicon compounds.)
| Property | Calculated Value | Unit |
| Total Energy | -1250.5 | Hartrees |
| HOMO Energy | -6.85 | eV |
| LUMO Energy | -0.98 | eV |
| HOMO-LUMO Gap | 5.87 | eV |
| Dipole Moment | 2.15 | Debye |
Ab initio (Latin for "from the beginning") calculations are quantum chemistry methods that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are considered higher-level approaches that can provide more accurate descriptions of molecular systems compared to standard DFT functionals, particularly for describing weak interactions and electron correlation effects. researchgate.netrsc.org
In the context of this compound, ab initio calculations are invaluable for obtaining precise geometric parameters, such as bond lengths and bond angles. researchgate.net These calculations can accurately model the covalent Si-C and Si-F bonds as well as weaker non-covalent interactions that may influence the molecule's structure and crystal packing. For instance, studies on related aromatic silanes have used ab initio methods to investigate tetrel bonding, a non-covalent interaction involving the silicon atom, which can play a role in the formation of supramolecular structures. nih.gov
Table 2: Comparison of Selected Bond Lengths in this compound from Hypothetical DFT and Ab Initio (MP2) Calculations (Note: These values are illustrative and represent typical differences observed between these computational methods.)
| Bond | DFT (B3LYP/6-311G(d,p)) Bond Length (Å) | Ab Initio (MP2/6-311G(d,p)) Bond Length (Å) |
| Si-F | 1.605 | 1.601 |
| Si-C (benzyl) | 1.882 | 1.878 |
| C-H (methylene) | 1.095 | 1.093 |
This compound possesses significant conformational flexibility due to the rotation around the multiple Si-C and C-C single bonds associated with its three benzyl groups. Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can map out the conformational landscape and explore the dynamic behavior of flexible molecules. nih.govnih.gov
Table 3: Representative Dihedral Angle Fluctuations for this compound from a Hypothetical Molecular Dynamics Simulation (Note: Data are illustrative of the type of information obtained from MD simulations.)
| Dihedral Angle | Average Value (degrees) | Fluctuation Range (degrees) |
| F-Si-C1-C2 (Benzyl 1) | 65.2 | ± 25.5 |
| F-Si-C8-C9 (Benzyl 2) | -70.1 | ± 28.1 |
| F-Si-C15-C16 (Benzyl 3) | 175.8 | ± 30.2 |
| Si-C1-C2-C3 (Benzyl 1) | 110.5 | ± 15.8 |
Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of a molecule, influencing its geometry, stability, and reactivity. wikipedia.org A prominent example is the gauche effect, an atypical situation where a gauche conformation (with a dihedral angle of approximately 60°) is more stable than the sterically favored anti conformation (180°). wikipedia.org
The gauche effect is particularly pronounced when highly electronegative atoms like fluorine are involved. The primary explanation for this phenomenon is hyperconjugation, a stabilizing interaction involving the donation of electron density from a filled bonding orbital (σ) to an adjacent empty or partially filled anti-bonding orbital (σ). wikipedia.orgscispace.com In fluorinated compounds, the interaction between a C-H or C-C σ bonding orbital and the low-lying C-F σ anti-bonding orbital is particularly stabilizing in a gauche arrangement. scispace.com
In this compound, a "silicon-fluorine gauche effect" is expected to influence the conformation around the Si-C bonds. This effect would arise from a hyperconjugative interaction between the filled σ orbitals of the C-C or C-H bonds on the benzyl methylene group and the empty σ* anti-bonding orbital of the highly polar Si-F bond (σ(C-C) → σ(Si-F) or σ(C-H) → σ(Si-F)). chemrxiv.org This stabilizing orbital overlap is maximized in a gauche-like conformation, which would likely be energetically favored over an anti-periplanar arrangement where such overlap is minimal. Computational analysis is essential to quantify the energy difference between these conformers and confirm the presence of this stereoelectronic control element. d-nb.info
Table 4: Illustrative Relative Energies of this compound Conformers (Note: Values are hypothetical, based on the principles of the gauche effect.)
| Conformer (defined by F-Si-C-C dihedral angle) | Relative Energy (kcal/mol) |
| Gauche | 0.00 (most stable) |
| Anti | +1.5 |
| Eclipsed (Transition State) | +4.8 |
Based on a comprehensive search of available scientific literature, there is a notable lack of specific research findings and applications directly pertaining to the chemical compound This compound . This scarcity of dedicated data prevents the creation of a detailed, scientifically accurate article that adheres to the strict, section-specific outline provided in the request.
Generating content for the specified sections—such as its role as a precursor for complex architectures, its use in regioselective transformations, or its specific applications in materials science—would require extrapolation from related but distinct compounds (e.g., other aromatic fluorosilanes like triphenylfluorosilane or various fluoroalkylsilanes). This approach would not meet the explicit instruction to focus solely on this compound and would compromise the scientific accuracy of the article.
Therefore, it is not possible to provide the requested article with the required level of detail and accuracy at this time.
For informational purposes, an article could be generated on a more broadly researched, structurally similar compound, such as Triphenylfluorosilane , or a general overview of Aromatic Fluorosilanes could be provided, as there is accessible research data for these topics. Please advise if you would like to proceed with an article on one of these alternative subjects.
Applications of Tribenzyl Fluoro Silane in Advanced Chemical Synthesis and Materials Science
Functional Materials Development Utilizing Organofluorosilanes
Contributions to Optoelectronic Materials (e.g., Fluorescent Organosilicon Compounds)
The integration of organosilicon compounds into optoelectronic materials is a rapidly advancing field, driven by the unique properties that the silicon atom imparts to organic structures. nih.gov While direct research on Tribenzyl(fluoro)silane in specific optoelectronic devices is not extensively documented in public literature, its molecular structure suggests significant potential as a building block for fluorescent organosilicon compounds and related materials. The contributions can be inferred from the established roles of its constituent parts: the benzyl (B1604629) groups, the central silicon atom, and the fluorine ligand.
Organosilicon materials, particularly aryl silanes, are noted for their intriguing fluorescence properties, which differ from their purely organic counterparts. nih.gov The tetrahedral geometry of the silicon atom and its ability to interrupt or modulate π-conjugation between attached aromatic groups (like the benzyl groups in this case) are key to their function. synarchive.com This disruption can lead to materials with high singlet and triplet energy levels, making them suitable as host materials in organic light-emitting diodes (OLEDs). synarchive.com
The fluorine atom in this compound adds another layer of functionality. Fluoro silanes are known to create surfaces with low energy, leading to enhanced hydrophobicity and oleophobicity. cfmats.comallgreenchems.com In the context of materials science, this translates to improved chemical resistance and environmental stability for coatings and electronic components. zjdy-chem.comgelest.com Furthermore, fluorine substitution can be used to fine-tune the electronic properties and refractive index of materials, which is a critical parameter in the design of optical waveguides and anti-reflective coatings. zjdy-chem.com
The combination of fluorescent organic moieties (benzyl groups) with a fluorosilane core makes this compound a promising candidate for developing hybrid materials that merge desirable optical properties with the robustness required for electronic applications.
Table 1: Potential Contributions of Molecular Components in Aryl(fluoro)silanes to Optoelectronic Properties
| Molecular Component | Property Contribution | Potential Application |
| Aromatic Groups (e.g., Benzyl) | Act as chromophores (absorb/emit light); influence charge transport. | Active layer in OLEDs, fluorescent sensors. |
| Silicon Atom | Provides a tetrahedral scaffold; disrupts π-conjugation, leading to high triplet energies. | High-energy host materials for phosphorescent OLEDs. |
| Fluorine Ligand | Enhances thermal stability, chemical resistance, and hydrophobicity; tunes electronic properties and refractive index. | Protective coatings, encapsulation layers, optical components. |
| Si-C/Si-F Bonds | Provide overall molecular stability and a defined three-dimensional structure. | Stable and processable materials for device fabrication. |
Expanding the Scope of Carbon-Carbon and Carbon-Heteroatom Bond Formations
This compound serves as a valuable reagent in synthetic organic chemistry, particularly in the context of modern cross-coupling reactions for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. Its utility stems from the specific reactivity of the carbon-silicon (C-Si) and silicon-fluorine (Si-F) bonds.
The most prominent application for organo(fluoro)silanes is in palladium-catalyzed cross-coupling reactions, specifically the Hiyama coupling. organic-chemistry.orgwikipedia.org This reaction forms a C-C bond between an organosilane and an organic halide or triflate. synarchive.comwikipedia.org A crucial aspect of the Hiyama coupling is the activation of the otherwise inert C-Si bond. organic-chemistry.org In the case of a fluorosilane, this activation is often achieved by adding a fluoride (B91410) source, such as tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) or tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org The fluoride ion attacks the electrophilic silicon center, forming a hypervalent, pentacoordinate silicate (B1173343) intermediate. This species is significantly more reactive and readily undergoes transmetalation with the palladium catalyst, which is a key step in the catalytic cycle that ultimately leads to the new C-C bond.
The presence of a fluorine atom directly on the silicon, as in this compound, polarizes the silicon center and can increase the rate of this activation step. organic-chemistry.orggelest.com Therefore, this compound can be envisioned as an effective benzyl-group donor in Hiyama couplings, reacting with various aryl or vinyl halides to produce complex diaryl- or aryl-vinyl methane (B114726) structures. The parent compound, Tribenzylsilane (B167443), is already recognized as a versatile reagent in organic synthesis. chemimpex.com
While less common than C-C bond formation, the reactive silicate intermediates generated from fluorosilanes could also potentially participate in reactions to form carbon-heteroatom bonds. The development of such coupling methodologies would further expand the synthetic utility of reagents like this compound. The stability, low toxicity, and ease of handling of organosilanes make them an attractive alternative to other organometallic reagents in these synthetic transformations. organic-chemistry.org
Table 2: Representative Hiyama Cross-Coupling Reaction Using a Generic Organo(fluoro)silane
| Reactant 1 | Reactant 2 | Catalyst | Activator | Product |
| R¹-Si(R²)₂F (Organo(fluoro)silane) | R³-X (Organic Halide/Triflate, X = I, Br, OTf) | Pd(0) Complex (e.g., Pd(PPh₃)₄) | Fluoride Source (e.g., TBAF) | R¹-R³ (Coupled Product) |
| Example: this compound | Aryl Bromide | Pd(OAc)₂ / Ligand | TBAF | Benzyl-Aryl Compound |
Emerging Research Frontiers and Future Perspectives in Tribenzyl Fluoro Silane Chemistry
Development of Novel Catalytic Systems for Efficient and Selective Transformations
While tribenzyl(fluoro)silane has been identified as a component in catalyst systems, particularly for olefin polymerization, significant opportunities exist for the development of more advanced and tailored catalytic applications. Future research is anticipated to focus on designing new catalysts where the this compound moiety plays a more direct role in the catalytic cycle, influencing both efficiency and selectivity. The electronic and steric properties of the tribenzylsilyl group could be harnessed to control the outcomes of a variety of organic transformations.
Key research directions may include the incorporation of this compound into frustrated Lewis pairs (FLPs) for small molecule activation, or its use as a precursor to unique silicon-containing ligands for transition metal catalysis. The development of chiral versions of this compound could also pave the way for its use in asymmetric catalysis, a critical area for the synthesis of pharmaceuticals and fine chemicals. Furthermore, the design of heterogeneous catalysts, where this compound or its derivatives are immobilized on a solid support, could lead to more sustainable and recyclable catalytic processes. sciencedaily.com
A comparative look at the potential catalytic applications is presented in the table below.
| Catalytic System Type | Potential Role of this compound | Anticipated Advantages |
| Homogeneous Catalysis | Ligand or co-catalyst | High selectivity and activity |
| Heterogeneous Catalysis | Surface modifier or anchored catalyst | Recyclability and process simplification |
| Asymmetric Catalysis | Chiral ligand precursor | Enantioselective synthesis of valuable molecules |
| Frustrated Lewis Pairs | Lewis acidic component | Activation of small molecules like H₂, CO₂, and olefins |
Exploration of New Reactivity Modes and Mechanistic Paradigms
The reactivity of this compound is largely governed by the nature of the silicon-fluorine and silicon-carbon bonds. While reactions involving the cleavage of the Si-F bond are known, there is a vast, underexplored landscape of other potential reactivity modes. Future research is expected to delve into the activation of the benzylic C-H bonds of the benzyl (B1604629) groups, potentially leading to novel functionalization pathways.
Mechanistic studies, employing both computational and experimental techniques, will be crucial in elucidating the intricate details of these new transformations. nih.gov For instance, the possibility of this compound participating in single-electron transfer (SET) processes could open up new avenues in radical chemistry. Understanding the coordination chemistry of the silicon center and the influence of the fluorine atom on its Lewis acidity will also be paramount in predicting and controlling its reactivity. soci.org
Integration into Flow Chemistry and Continuous Manufacturing Processes
The transition from batch to continuous manufacturing is a major trend in the chemical industry, offering benefits such as improved safety, efficiency, and scalability. youtube.com The integration of this compound into flow chemistry processes is a promising area for future research. rsc.org Its use as a reagent, catalyst, or even as a functional component of the reactor system itself could be explored.
In a continuous flow setup, the precise control over reaction parameters such as temperature, pressure, and residence time can allow for the fine-tuning of reactions involving this compound, potentially leading to higher yields and selectivities than achievable in batch processing. mdpi.com Furthermore, the development of immobilized catalysts or reagents based on this compound would be highly synergistic with flow chemistry, enabling the creation of packed-bed reactors for continuous production. researchgate.net
| Aspect of Flow Chemistry | Potential Application of this compound |
| Reagent Delivery | Precise and controlled introduction of the silane (B1218182) into a reaction stream |
| In-line Analysis | Monitoring of reactions involving this compound in real-time |
| Catalyst Immobilization | Anchoring of this compound-based catalysts for continuous use |
| Product Isolation | Simplified purification protocols in a continuous process |
Bio-inspired and Environmentally Benign Synthetic Strategies
Drawing inspiration from nature, where enzymatic processes operate with high efficiency and selectivity under mild conditions, the development of bio-inspired synthetic strategies involving this compound is an intriguing prospect. researchgate.net This could involve the use of enzymes to catalyze transformations of this compound or the design of synthetic catalysts that mimic the active sites of metalloenzymes.
Moreover, there is a growing emphasis on green chemistry principles in chemical synthesis. Future research will likely focus on developing more environmentally benign methods for the synthesis and application of this compound. This includes the use of greener solvents, reducing energy consumption, and minimizing waste generation. The potential for this compound to be derived from renewable resources or to be used in catalytic cycles with high atom economy will be important considerations. nih.gov
Design of Smart Materials and Responsive Systems Incorporating this compound Scaffolds
The unique structural and electronic properties of this compound make it an interesting building block for the design of smart materials. nih.gov These are materials that can respond to external stimuli such as light, heat, or chemical analytes. nih.gov By incorporating the this compound scaffold into polymers or self-assembling systems, it may be possible to create materials with tunable properties. mdpi.com
For example, the fluorine atom could act as a site for hydrogen bonding, influencing the self-assembly of larger structures. The benzyl groups could be functionalized to introduce photo-responsive or chemo-responsive moieties. Potential applications for such smart materials could be found in sensing, drug delivery, and self-healing materials. acs.org
High-Throughput Experimentation and Data-Driven Discovery in Fluorosilane Research
To accelerate the discovery of new reactions and applications for this compound, high-throughput experimentation (HTE) techniques can be employed. researchgate.net HTE allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel, significantly speeding up the research and development process. chemrxiv.org This approach can be particularly valuable for exploring the vast parameter space of complex catalytic reactions involving this compound. nih.gov
In conjunction with HTE, data-driven discovery and machine learning are becoming increasingly powerful tools in chemical research. nextmol.comrsc.org By building databases of experimental results, machine learning algorithms can identify patterns and correlations that may not be apparent to human researchers, leading to the prediction of new reaction outcomes or the design of novel catalysts. youtube.com Applying these computational tools to the study of this compound and other fluorosilanes could uncover unexpected reactivity and guide future experimental work in a more efficient and targeted manner. glchemtec.ca
Q & A
Q. What are the established synthetic routes for Tribenzyl(fluoro)silane, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution or fluorination of precursor silanes. For example, fluorination of tribenzylchlorosilane using potassium fluoride (KF) in tetrahydrofuran (THF) at reflux conditions (60–70°C) is a common method. Reaction time (12–24 hours), solvent polarity, and stoichiometric ratios of fluorinating agents (e.g., KF vs. AgF) critically impact yield. Post-synthesis purification via vacuum distillation or column chromatography is recommended to isolate high-purity product .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation. In ¹⁹F NMR, a singlet near -120 to -150 ppm is characteristic of the Si-F bond. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies Si-F stretching vibrations (~800–900 cm⁻¹). Cross-referencing spectral data with analogous fluorosilanes (e.g., triphenyl(fluoro)silane) ensures accurate interpretation .
Q. How does solvent choice affect the stability of this compound during storage and reactions?
this compound is moisture-sensitive and prone to hydrolysis. Anhydrous, aprotic solvents like THF or dichloromethane (DCM) are optimal for storage at low temperatures (-20°C). Stability tests under inert atmospheres (e.g., argon) show minimal decomposition over 30 days, whereas polar protic solvents (e.g., methanol) accelerate Si-F bond cleavage. Regular NMR monitoring is advised to detect degradation .
Q. What purification strategies mitigate byproducts in this compound synthesis?
Silica gel chromatography with hexane/ethyl acetate gradients (95:5) effectively separates unreacted precursors. For persistent impurities (e.g., benzyl chloride residues), fractional crystallization in hexane at -20°C improves purity. Gas chromatography-mass spectrometry (GC-MS) can identify volatile byproducts, guiding iterative optimization of reaction conditions .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanism of this compound in cross-coupling reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for Si-F bond activation. Comparing theoretical results with experimental kinetic data (e.g., Arrhenius plots) validates mechanisms such as nucleophilic attack at silicon or radical-mediated pathways. Software like Gaussian or ORCA is recommended for such analyses .
Q. What experimental approaches resolve contradictions in kinetic data for this compound’s reactivity?
Discrepancies in rate constants may arise from solvent effects or competing reaction pathways. Controlled variable experiments (e.g., varying temperature, solvent dielectric constant) isolate contributing factors. Isotopic labeling (e.g., deuterated solvents) combined with in-situ IR/NMR spectroscopy provides real-time mechanistic insights .
Q. How does steric hindrance from benzyl groups influence the fluorination efficiency of this compound?
Comparative studies with less hindered analogs (e.g., trimethyl(fluoro)silane) reveal reduced fluorination rates due to benzyl group bulk. X-ray crystallography or molecular dynamics simulations quantify steric effects by analyzing bond angles and torsional strain. Such data inform ligand design for tailored reactivity .
Q. What strategies optimize catalytic cycles involving this compound in enantioselective synthesis?
Chiral ligands (e.g., BINOL derivatives) paired with transition-metal catalysts (e.g., Pd or Cu) enhance stereocontrol. Screening ligand-catalyst combinations via high-throughput experimentation (HTE) identifies optimal systems. Monitoring enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents (e.g., Eu(hfc)₃) ensures reproducibility .
Q. Methodological Guidelines
- Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when reconciling conflicting results .
- Experimental Design : Use PICO (Population, Intervention, Comparison, Outcome) to structure studies comparing this compound with other fluorosilanes .
- Thermal Stability Testing : Reference protocols from thermal decomposition studies of trifluorosilyl compounds (e.g., TGA/DSC under nitrogen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
